molecular formula C9H8ClNO3 B2570073 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene CAS No. 154455-59-1

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

Cat. No.: B2570073
CAS No.: 154455-59-1
M. Wt: 213.62
InChI Key: XAEBQJANFSJNOD-SNAWJCMRSA-N
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Description

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitroethenyl groups attached to the benzene ring

Preparation Methods

The synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene typically involves the nitration of 2-chloro-1-methoxybenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction. Major products formed from these reactions include various substituted benzene derivatives and amines.

Scientific Research Applications

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEBQJANFSJNOD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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